

# Application Note: Quantitative Analysis of [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

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## Compound of Interest

Compound Name: [1-(2-Fluoro-phenyl)-cyclopropyl]-methanol

CAS No.: 886366-22-9

Cat. No.: B12613084

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## Introduction

**[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** (CAS 886366-22-9) is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The cyclopropylmethanol moiety is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Accurate quantification of this intermediate is critical for ensuring the quality, consistency, and safety of the final active pharmaceutical ingredient (API).[3] This application note provides a comprehensive guide to the analytical methods for the precise quantification of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol**, designed for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6] The objective is to provide robust, reliable, and reproducible methods that are fit for their intended purpose in a regulated environment.[7][8]

## Analytical Strategy: A Multi-faceted Approach

A comprehensive analytical strategy for the quantification of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** involves a primary quantitative method, typically High-Performance Liquid Chromatography (HPLC), and orthogonal techniques for confirmation and characterization, such as Gas Chromatography (GC) and Mass Spectrometry (MS). This multi-technique approach ensures the specificity and accuracy of the analytical results.

Caption: High-level overview of the analytical strategy.

## Primary Quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for the accurate assay of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** due to its high resolution, sensitivity, and reproducibility.<sup>[9]</sup>

### Scientific Rationale for Method Development

The selection of chromatographic conditions is paramount for achieving a robust and reliable separation. A C18 stationary phase is chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), is optimized to achieve adequate retention and peak shape.<sup>[10]</sup> The use of a buffer is critical to control the ionization state of any potential acidic or basic impurities, thereby ensuring consistent retention times. UV detection is selected based on the chromophoric nature of the phenyl group in the analyte.

### Step-by-Step HPLC Protocol

#### 3.2.1. Instrumentation and Materials

- HPLC system with a UV detector
- C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Potassium phosphate monobasic (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** reference standard
- 0.45 µm syringe filters

### 3.2.2. Preparation of Solutions

- Mobile Phase: Prepare a solution of 20 mM potassium phosphate monobasic in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Degas the mobile phase before use.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of the **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
- Sample Solution: Accurately weigh and dissolve the sample containing **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** in the mobile phase to achieve a target concentration within the linear range of the method.<sup>[11]</sup> Filter the solution through a 0.45 µm syringe filter before injection.

### 3.2.3. Chromatographic Conditions

Parameter	Value
Column	C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase	Acetonitrile:20mM KH <sub>2</sub> PO <sub>4</sub> (pH 3.0) (40:60 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	220 nm

3.2.4. Data Analysis Quantification is performed by comparing the peak area of the analyte in the sample solution to the peak area of the reference standard. The concentration of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** in the sample is calculated using the following formula:

$$\text{Concentration\_sample} = (\text{Area\_sample} / \text{Area\_standard}) * \text{Concentration\_standard}$$

## Method Validation According to ICH Q2(R2) Guidelines

A validated analytical procedure is essential for ensuring the reliability of the generated data. [12][13] The developed HPLC method must be validated in accordance with ICH Q2(R2) guidelines.[5][7]

Caption: Key parameters for HPLC method validation.

### 3.3.1. Validation Parameters and Acceptance Criteria

Validation Parameter	Description	Acceptance Criteria
Specificity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.	The peak for the analyte should be pure and free from interference from excipients, impurities, or degradation products.
Linearity	The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999 over a defined range (e.g., 50-150% of the target concentration).
Range	The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.	As defined by the linearity study.
Accuracy	The closeness of the test results obtained by the method to the true value.	Recovery of 98.0% to 102.0% for the analyte spiked in a placebo matrix at three concentration levels.
Precision	The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.	Repeatability (RSD $\leq$ 1.0%), Intermediate Precision (RSD $\leq$ 2.0%).
Limit of Detection (LOD)	The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.	Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of analyte in a sample that can be quantitatively determined with	Signal-to-noise ratio of 10:1.

suitable precision and accuracy.

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Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.	No significant change in results when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied. [14]
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## Orthogonal Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful orthogonal technique to confirm the identity and purity of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol**. Its high specificity, based on both retention time and mass fragmentation patterns, makes it an invaluable tool.[15][16]

### Rationale for GC-MS

The volatility and thermal stability of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** make it amenable to GC analysis. Coupling GC with a mass spectrometer provides structural information, confirming the identity of the analyte and any potential volatile impurities.[17]

### Step-by-Step GC-MS Protocol

#### 4.2.1. Instrumentation and Materials

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
- Helium (carrier gas)
- Methanol or Dichloromethane (solvent, GC grade)
- **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** reference standard

#### 4.2.2. Preparation of Solutions

- **Standard and Sample Solutions:** Prepare solutions of the reference standard and the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

#### 4.2.3. GC-MS Conditions

Parameter	Value
Column	5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 $\mu$ m)
Inlet Temperature	250 °C
Injection Mode	Split (e.g., 20:1)
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-400

4.2.4. Data Interpretation The identity of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** is confirmed by comparing the retention time and the mass spectrum of the sample peak with that of the reference standard. The mass spectrum should exhibit characteristic fragment ions corresponding to the structure of the molecule.[\[18\]](#)

## Stability-Indicating Nature: Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating capability of the analytical method.[\[19\]](#)[\[20\]](#) These studies involve subjecting the analyte to stress conditions to generate potential degradation products and demonstrating that the analytical method can effectively separate and quantify the analyte in the presence of these degradants.[\[21\]](#)

## Protocol for Forced Degradation

Prepare solutions of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** and subject them to the following stress conditions:

- Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
- Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
- Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours[22]
- Thermal Degradation: 105 °C for 48 hours (solid state)
- Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines

Analyze the stressed samples using the validated HPLC method.

## Evaluation of Results

The chromatograms of the stressed samples should be evaluated for the appearance of new peaks corresponding to degradation products. The primary peak of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol** should remain well-resolved from any degradation peaks, demonstrating the specificity and stability-indicating nature of the method.

## Conclusion

This application note details robust and reliable analytical methods for the quantification of **[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol**. The primary RP-HPLC method, when validated according to ICH guidelines, provides accurate and precise results suitable for quality control and regulatory submissions. The orthogonal GC-MS method offers a confirmatory tool for identity and purity assessment. The successful execution of forced degradation studies establishes the stability-indicating nature of the HPLC method, ensuring that the quality of this critical pharmaceutical intermediate can be monitored throughout its lifecycle.

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